Bietamiverine
Overview
Description
Bietamiverine is a biochemical compound known for its spasmolytic properties, similar to those of papaverine . It is primarily used in veterinary medicine and has a molecular formula of C19H30N2O2 with a molecular weight of 318.46 g/mol . The compound is also known by several synonyms, including this compound monohydrochloride, this compound hydrochloride, dietamiverine, novosaprol, paparid, and spasmaparid .
Preparation Methods
Bietamiverine can be synthesized through various chemical routes. One common method involves the esterification of α-phenyl-1-piperidineacetic acid with 2-(diethylamino)ethyl alcohol . The reaction typically requires an acid catalyst and is carried out under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Bietamiverine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the piperidine ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bietamiverine has several scientific research applications, including:
Mechanism of Action
Bietamiverine exerts its effects by acting on muscarinic acetylcholine receptors, specifically the M1, M2, and M3 subtypes . It has been shown to have a high affinity for these receptors, with Ki values of 6.57, 5.99, and 6.73, respectively . By binding to these receptors, this compound inhibits the contraction of smooth muscle tissues, leading to its spasmolytic effects .
Comparison with Similar Compounds
Bietamiverine is similar to other spasmolytic agents like papaverine and its derivatives. it has unique properties that make it distinct:
Papaverine: Both compounds have spasmolytic effects, but this compound has a different chemical structure and may have different pharmacokinetic properties.
Dietamiverine: This is a synonym for this compound, indicating that they are essentially the same compound.
Novosaprol: Another synonym for this compound, highlighting its various names in different contexts.
Properties
CAS No. |
479-81-2 |
---|---|
Molecular Formula |
C19H30N2O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate |
InChI |
InChI=1S/C19H30N2O2/c1-3-20(4-2)15-16-23-19(22)18(17-11-7-5-8-12-17)21-13-9-6-10-14-21/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3 |
InChI Key |
JGTJANXYSNVLMQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2 |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2 |
Appearance |
Solid powder |
Key on ui other cas no. |
479-81-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1477-10-7 (mono-hydrochloride) 2691-46-5 (dihydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-phenyl-1-piperidineacetic acid-2-diethylaminoethyl ester bietamiverine bietamiverine monohydrochloride Spasmaparid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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